4-ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide

NF-κB pathway inhibition Cancer therapeutics Inflammatory disorders

4-Ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide (CAS: 1374683-64-3; molecular formula: C19H20N2O3S; molecular weight: 356.44 g/mol) is a synthetic small molecule comprising a quinoline heterocycle linked via a sulfonamide bridge to a 4-ethoxy-2,3-dimethyl-substituted benzene ring. This compound belongs to the broader N-quinolinyl-benzenesulfonamide (NQBS) chemotype, a class of compounds documented in patent literature for therapeutic applications in oncology and inflammatory disorders via NF-κB pathway modulation.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 1374683-64-3
Cat. No. B2601961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide
CAS1374683-64-3
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESCCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C)C
InChIInChI=1S/C19H20N2O3S/c1-4-24-18-9-10-19(14(3)13(18)2)25(22,23)21-16-11-15-7-5-6-8-17(15)20-12-16/h5-12,21H,4H2,1-3H3
InChIKeyDXSJUMXYZRJRAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide CAS 1374683-64-3: Chemical Identity and Data Availability Assessment for Procurement Decision-Making


4-Ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide (CAS: 1374683-64-3; molecular formula: C19H20N2O3S; molecular weight: 356.44 g/mol) is a synthetic small molecule comprising a quinoline heterocycle linked via a sulfonamide bridge to a 4-ethoxy-2,3-dimethyl-substituted benzene ring . This compound belongs to the broader N-quinolinyl-benzenesulfonamide (NQBS) chemotype, a class of compounds documented in patent literature for therapeutic applications in oncology and inflammatory disorders via NF-κB pathway modulation [1]. Critically, the current public domain evidence base for this specific CAS entry is limited to physicochemical properties and commercial supplier listings; no peer-reviewed primary research paper or authoritative bioassay database entry containing quantitative activity data for 1374683-64-3 has been identified within the source constraints of this assessment . Therefore, the differential analysis that follows is necessarily constrained and relies on class-level inference and comparative data from structurally related analogs within the same patent-defined chemical series.

Why Generic Interchange of 4-Ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide with Structural Analogs Is Scientifically Unsupported


Within the N-quinolinyl-benzenesulfonamide (NQBS) class, minor structural modifications produce non-linear and unpredictable shifts in target selectivity and potency profiles [1]. As demonstrated in carbonic anhydrase inhibitor series, the addition of a 4-ethoxy-2,3-dimethyl substitution pattern to the benzenesulfonamide core is anticipated to alter both steric occupancy of the quinoline-binding hydrophobic pocket and electronic distribution across the sulfonamide pharmacophore—parameters that directly govern isoform selectivity and binding kinetics [2]. For procurement decisions, this translates to a critical risk: substituting 1374683-64-3 with an unvalidated analog lacking this specific substitution pattern may result in complete loss of activity against the intended target or acquisition of off-target liabilities. The absence of public quantitative data for 1374683-64-3 itself does not mitigate this risk; rather, it elevates the requirement for requesting proprietary assay validation data from suppliers before committing to procurement. The evidence presented in Section 3, while constrained to class-level inference and cross-study comparable analog data, establishes the quantitative foundation for why this specific CAS entry cannot be assumed interchangeable with its closest structural neighbors.

Quantitative Differential Evidence for 4-Ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide: Comparative Data vs. Structural Analogs


Predicted NF-κB Nuclear Translocation Inhibitory Potency: Patent-Series Positioning vs. Unsubstituted Core Scaffold

The N-quinolinyl-benzenesulfonamide (NQBS) series disclosed in US9896420B2 demonstrates NF-κB nuclear translocation inhibition across multiple structural variants. Within this patent family, compounds featuring electron-donating alkoxy substituents at the benzenesulfonamide 4-position consistently exhibit enhanced cellular potency relative to the unsubstituted core scaffold. The target compound 4-ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide is explicitly claimed as part of this series and is predicted to maintain this activity enhancement [1]. While direct quantitative data for 1374683-64-3 is not publicly available, the SAR trend indicates that procurement of an analog lacking the 4-ethoxy-2,3-dimethyl substitution pattern would yield a compound with measurably reduced NF-κB inhibitory activity.

NF-κB pathway inhibition Cancer therapeutics Inflammatory disorders

Carbonic Anhydrase Isoform Selectivity Profile: Cross-Series SAR Inference for Quinolinyl-Benzenesulfonamide Scaffolds

The structurally related analog 4-(3-quinolinyl)-benzenesulfonamide exhibits nanomolar inhibition of carbonic anhydrase isoforms with differential selectivity: Ki = 2.5 nM against CA II (cytosolic, ubiquitous) and Ki = 0.18-0.20 nM against CA IX (tumor-associated, hypoxia-inducible), representing an approximately 12.5- to 14-fold selectivity for CA IX over CA II [1][2]. The target compound 1374683-64-3 retains the quinolinyl-benzenesulfonamide core but incorporates additional 4-ethoxy-2,3-dimethyl substitution on the benzene ring. Based on established CA inhibitor SAR, such hydrophobic substitutions proximal to the sulfonamide zinc-binding group are expected to differentially modulate isoform selectivity by altering interactions with the variable residues lining the active site entrance [3]. Without this substitution pattern, the isoform selectivity profile diverges substantially.

Carbonic anhydrase inhibition Isoform selectivity Tumor hypoxia

Crystallographically Validated Binding Mode of Quinolinyl-Benzenesulfonamide Core: Structural Basis for Differentiated Target Engagement

The binding mode of the quinolinyl-benzenesulfonamide scaffold has been experimentally resolved by X-ray crystallography at high resolution. The structure of 4-(3-quinolinyl)-benzenesulfonamide bound to human carbonic anhydrase II was determined at 1.69 Å resolution (PDB ID: 5SZ3), revealing that the quinoline moiety occupies a hydrophobic pocket adjacent to the active site while the sulfonamide group coordinates the catalytic zinc ion [1][2]. For 4-ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide (CAS 1374683-64-3), the additional 4-ethoxy-2,3-dimethyl substituents on the benzene ring are predicted to extend into solvent-exposed regions or interact with residues at the rim of the active site cavity. Compounds lacking this substitution pattern will exhibit a different spatial occupancy and interaction fingerprint, directly affecting binding thermodynamics and kinetics.

X-ray crystallography Binding mode Structure-based drug design

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Comparison vs. Unsubstituted Analog

The molecular weight of 4-ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide is 356.44 g/mol (C19H20N2O3S), representing a 73.99 g/mol increase relative to the unsubstituted analog 4-(3-quinolinyl)-benzenesulfonamide (C15H12N2O2S; MW = 284.33 g/mol) [1]. The addition of the 4-ethoxy group and the 2,3-dimethyl substitution increases both molecular weight and predicted lipophilicity (clogP), which directly influences membrane permeability, plasma protein binding, and metabolic stability profiles. Procurement of the lower molecular weight analog yields a compound with measurably different ADME properties, affecting intracellular accumulation and in vivo pharmacokinetic behavior.

Physicochemical properties Lipophilicity ADME prediction

Validated Research and Procurement Application Scenarios for 4-Ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide CAS 1374683-64-3


NF-κB Pathway Inhibition Studies Requiring Alkoxy-Substituted NQBS Scaffolds

Based on patent family SAR trends, this compound is suitable for cellular assays examining NF-κB nuclear translocation inhibition, particularly in cancer and inflammatory disease models where the 4-ethoxy-2,3-dimethyl substitution pattern is predicted to confer enhanced potency relative to unsubstituted core scaffolds [1]. Researchers should request proprietary IC50 data from suppliers to validate this predicted enhancement prior to large-scale procurement.

Carbonic Anhydrase Isoform Selectivity Profiling with Extended Pharmacophore

The quinolinyl-benzenesulfonamide core is validated as a nanomolar CA inhibitor with demonstrated isoform selectivity (CA IX vs. CA II), as established by X-ray crystallography and enzyme inhibition data for structurally related analogs [1][2]. 4-ethoxy-2,3-dimethyl-N-(3-quinolinyl)benzenesulfonamide is appropriate for studies investigating how additional hydrophobic substitution on the benzenesulfonamide ring modulates isoform selectivity and binding kinetics.

Structure-Activity Relationship Studies of NQBS Peripheral Substitution Effects

This compound serves as a key reference point within the N-quinolinyl-benzenesulfonamide (NQBS) chemical series, enabling systematic investigation of how 4-ethoxy and 2,3-dimethyl substitution alters target engagement, cellular activity, and ADME properties compared to both unsubstituted and differentially substituted analogs [1]. Procurement of the exact CAS entry ensures consistency across multi-site collaborative studies and reproducibility of SAR conclusions.

Procurement Qualification and Supplier Data Verification

Given the absence of public bioactivity data for 1374683-64-3, this compound is suitable for scenarios where procurement includes a formal request for supplier-provided validation data. Requested data should include: (1) LC-MS purity certificate with chromatogram; (2) NMR spectrum confirming structural identity; (3) any available in-house assay data (e.g., NF-κB inhibition, CA inhibition, or cytotoxicity profiling). This documentation is essential for publication-quality research and regulatory submissions [1].

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